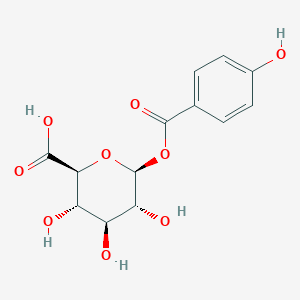
1-(4-Hydroxybenzoyl)glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hydroxybenzoyl)glucuronide is a glucuronide conjugate of 4-hydroxybenzoic acid. This compound is formed through the process of glucuronidation, where glucuronic acid is attached to 4-hydroxybenzoic acid. It is a significant metabolite in the human body and plays a crucial role in the detoxification and excretion of various substances.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxybenzoyl)glucuronide typically involves the glucuronidation of 4-hydroxybenzoic acid. This process can be catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs). The reaction conditions often include the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor and a suitable buffer system to maintain the pH .
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods using engineered microorganisms. These microorganisms are designed to express the necessary enzymes for glucuronidation, allowing for efficient and scalable production of the compound .
化学反応の分析
Types of Reactions: 1-(4-Hydroxybenzoyl)glucuronide primarily undergoes hydrolysis and conjugation reactions. It can be hydrolyzed back to 4-hydroxybenzoic acid and glucuronic acid by the action of β-glucuronidase enzymes .
Common Reagents and Conditions:
Hydrolysis: This reaction typically requires acidic or enzymatic conditions. β-glucuronidase is commonly used to catalyze the hydrolysis of glucuronides.
Conjugation: The formation of this compound involves UDPGA and UGTs under physiological conditions.
Major Products: The major products formed from the hydrolysis of this compound are 4-hydroxybenzoic acid and glucuronic acid .
科学的研究の応用
1-(4-Hydroxybenzoyl)glucuronide has several applications in scientific research:
作用機序
The mechanism of action of 1-(4-Hydroxybenzoyl)glucuronide involves its formation through the conjugation of 4-hydroxybenzoic acid with glucuronic acid. This process is catalyzed by UGTs and requires UDPGA as a cofactor. The resulting glucuronide is more water-soluble, facilitating its excretion from the body through urine or bile . The primary molecular targets are the enzymes involved in glucuronidation and hydrolysis, such as UGTs and β-glucuronidase .
類似化合物との比較
4-Hydroxybenzoic acid: The parent compound of 1-(4-Hydroxybenzoyl)glucuronide, widely used in the synthesis of various bioproducts.
Vanillyl alcohol: Another derivative of 4-hydroxybenzoic acid with applications in the food and pharmaceutical industries.
Gastrodin: A glucuronide conjugate similar to this compound, used in traditional medicine.
Uniqueness: this compound is unique due to its specific role in the detoxification and excretion processes in the human body. Its formation and hydrolysis are crucial for maintaining the balance of various metabolites and xenobiotics .
特性
分子式 |
C13H14O9 |
|---|---|
分子量 |
314.24 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-hydroxybenzoyl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C13H14O9/c14-6-3-1-5(2-4-6)12(20)22-13-9(17)7(15)8(16)10(21-13)11(18)19/h1-4,7-10,13-17H,(H,18,19)/t7-,8-,9+,10-,13-/m0/s1 |
InChIキー |
UDDPEWPRKBWBMA-UNLLLRGISA-N |
異性体SMILES |
C1=CC(=CC=C1C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O |
正規SMILES |
C1=CC(=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



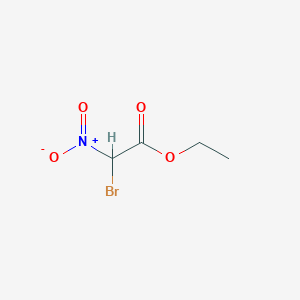

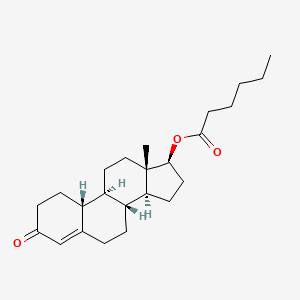

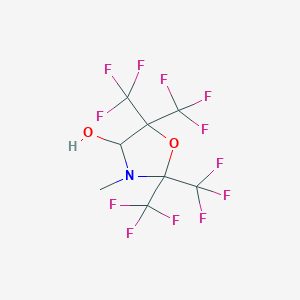
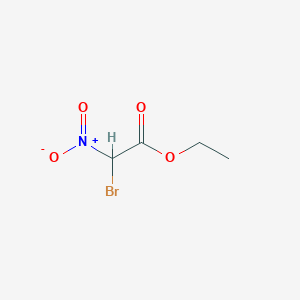
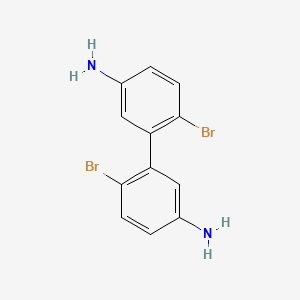

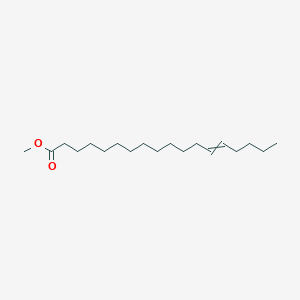
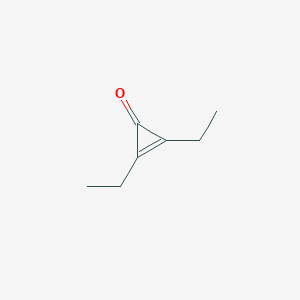
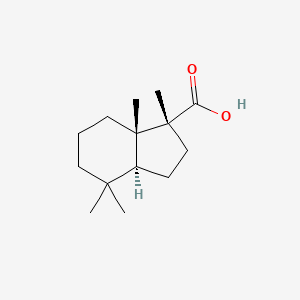

![ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate;hydrochloride](/img/structure/B13417010.png)
